Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate
Brand Name: Vulcanchem
CAS No.: 114672-06-9
VCID: VC2367613
InChI: InChI=1S/C14H18O3/c1-2-17-13(16)14(8-3-9-14)10-11-4-6-12(15)7-5-11/h4-7,15H,2-3,8-10H2,1H3
SMILES: CCOC(=O)C1(CCC1)CC2=CC=C(C=C2)O
Molecular Formula: C14H18O3
Molecular Weight: 234.29 g/mol

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate

CAS No.: 114672-06-9

Cat. No.: VC2367613

Molecular Formula: C14H18O3

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate - 114672-06-9

Specification

CAS No. 114672-06-9
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
IUPAC Name ethyl 1-[(4-hydroxyphenyl)methyl]cyclobutane-1-carboxylate
Standard InChI InChI=1S/C14H18O3/c1-2-17-13(16)14(8-3-9-14)10-11-4-6-12(15)7-5-11/h4-7,15H,2-3,8-10H2,1H3
Standard InChI Key JYFKHJCIBDJXND-UHFFFAOYSA-N
SMILES CCOC(=O)C1(CCC1)CC2=CC=C(C=C2)O
Canonical SMILES CCOC(=O)C1(CCC1)CC2=CC=C(C=C2)O

Introduction

Chemical Identity and Structure

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate belongs to the ester family of organic compounds, specifically derived from cyclobutanecarboxylic acid and featuring a hydroxybenzyl substituent. The molecular structure consists of a cyclobutane ring with a carboxylic acid group that has been esterified with an ethyl group, while a 4-hydroxybenzyl group is attached to the same carbon of the cyclobutane ring, creating a quaternary carbon center at this position. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity profiles in various synthetic pathways.

Fundamental Chemical Data

The compound possesses a distinct chemical identity with specific properties that facilitate its identification and characterization in analytical contexts. The essential chemical data for ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate are summarized in the table below:

ParameterValue
CAS Number114672-06-9
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight234.291 g/mol
Exact Mass234.125595
SynonymsCyclobutanecarboxylic acid, 1-[(4-hydroxyphenyl)methyl]-, ethyl ester

These fundamental parameters establish the basic chemical identity of the compound and provide a foundation for understanding its behavior in various chemical environments.

Structural Characteristics

Physical Properties

The physical properties of ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate are essential for understanding its behavior in laboratory and industrial settings, influencing aspects such as handling, storage, purification, and application in various chemical processes.

State and Appearance

At standard temperature and pressure, ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate typically presents as a clear liquid to solid substance, depending on purity and temperature. While direct information on its color is limited in the available data, related cyclobutane ester compounds often appear as colorless to almost colorless liquids, suggesting similar characteristics for this compound.

Thermophysical Properties

The compound exhibits several important thermophysical properties that are relevant to its handling and processing:

PropertyValueReference
Density1.2±0.1 g/cm³
Boiling Point349.6±15.0 °C at 760 mmHg
Flash Point143.5±13.2 °C
Refractive Index1.562 (estimated)
Vapor Pressure0.0±0.8 mmHg at 25°C

The relatively high boiling point reflects the compound's molecular weight and the presence of hydrogen bonding due to the hydroxyl group. Similarly, the flash point indicates considerations necessary for safe handling of the material in laboratory and industrial settings.

Chemical Properties and Reactivity

The chemical behavior of ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate is defined by its functional groups and their interplay, resulting in characteristic reactivity patterns that can be exploited in synthetic applications.

Functional Group Reactivity

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate contains multiple reactive sites that can participate in various chemical transformations:

  • The ester group can undergo typical ester reactions including hydrolysis, transesterification, and reduction.

  • The hydroxyl group on the benzene ring can participate in etherification, esterification, or oxidation reactions.

  • The cyclobutane ring, due to its inherent strain, may undergo ring-opening reactions under specific conditions.

This multifunctional reactivity makes the compound particularly valuable as a building block in more complex synthetic schemes, where selective transformation of specific functional groups can lead to diverse structural outcomes.

Stability Considerations

The stability of ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate is influenced by both its structure and storage conditions. The recommended storage temperature of 2-8°C for related cyclobutane esters suggests similar precautions for this compound, particularly to prevent degradation through hydrolysis or oxidation processes. The presence of the phenolic hydroxyl group may also contribute to oxidative instability, particularly under exposure to air and light, necessitating appropriate storage in inert atmospheres when long-term stability is required.

Synthesis Methods

The preparation of ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate can be approached through several synthetic routes, depending on the available starting materials and desired scale of production.

General Synthetic Approaches

The synthesis of ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate typically follows one of several general strategies:

  • Direct alkylation of ethyl cyclobutanecarboxylate with an appropriate 4-hydroxybenzyl halide

  • Condensation reactions involving cyclobutane derivatives and 4-hydroxybenzaldehyde followed by reduction

  • Functionalization of pre-formed cyclobutane derivatives containing appropriate reactive groups

Each approach offers distinct advantages in terms of yield, selectivity, and practical considerations, with the choice often determined by specific laboratory constraints and available precursors.

Specific Synthetic Procedures

A typical synthetic procedure for ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate might involve the following steps:

  • Base-mediated alkylation of ethyl cyclobutanecarboxylate using a strong base such as lithium diisopropylamide (LDA) or sodium hydride to generate the enolate

  • Addition of 4-hydroxybenzyl bromide (or a protected derivative) to the enolate

  • Deprotection if necessary to reveal the free hydroxyl group

  • Purification by column chromatography or recrystallization

The synthesis often requires careful control of reaction conditions, particularly temperature and addition rates, to ensure selective formation of the desired product while minimizing side reactions such as O-alkylation or multiple alkylation events.

Alternative Synthetic Pathways

Alternative approaches to ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate may involve Diels-Alder chemistry, particularly for constructing the cyclobutane ring if starting from non-cyclobutane precursors. The Diels-Alder reaction, as referenced in relation to cyclobutane chemistry, can provide access to complex cyclic structures that can be further elaborated to incorporate the hydroxybenzyl and ester functionalities.

Additionally, the use of cyclobutane derivatives in organic synthesis, as discussed in the literature, suggests that ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate could potentially be accessed through the functionalization of simpler cyclobutane precursors like ethyl cyclobutanecarboxylate, which is commercially available and has well-documented reactivity patterns.

Applications and Significance

Ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate serves various roles in chemical research and development, with applications spanning multiple areas of chemistry and related fields.

Role in Organic Synthesis

In organic synthesis, ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate functions as a versatile building block for more complex molecular architectures. The presence of multiple functional groups provides synthetic handles for selective transformations, enabling the creation of diverse structural motifs. The compound can serve as an intermediate in multi-step synthetic pathways, particularly those directed toward compounds with pharmaceutical relevance.

The cyclobutane ring, with its conformational constraints and inherent strain, introduces interesting stereochemical possibilities in synthetic sequences. This feature can be exploited in stereoselective transformations, where the rigid cyclobutane scaffold directs the approach of reagents to specific faces of the molecule, resulting in predictable stereochemical outcomes.

Research Tool in Chemical Studies

Beyond its direct synthetic and pharmaceutical applications, ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate serves as a valuable model compound for studying fundamental chemical principles. The cyclobutane ring provides opportunities for investigating strained ring systems, while the combination with aromatic and ester functionalities creates a platform for examining the interplay between different reaction types and selectivities.

Structure-Activity Relationships

Understanding the relationship between the structure of ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate and its activity in various contexts provides valuable insights into its behavior and potential applications.

Electronic and Steric Factors

The electronic distribution within ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate significantly influences its reactivity patterns. The electron-donating hydroxyl group on the benzene ring increases electron density in the aromatic system, potentially enhancing nucleophilicity at this position. Conversely, the electron-withdrawing ester group creates a polarized environment that attracts nucleophiles to the carbonyl carbon.

Sterically, the quaternary carbon at the 1-position of the cyclobutane ring creates a crowded environment that can influence the approach of reagents, potentially leading to selective reactions at less hindered sites. This steric constraint, combined with the conformational rigidity of the cyclobutane ring, can be exploited in designing selective transformations targeting specific functional groups within the molecule.

Conformational Analysis

The cyclobutane ring in ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate adopts a puckered conformation to minimize ring strain, rather than a perfectly planar arrangement. This puckering influences the spatial orientation of the attached substituents, creating distinct environments that can impact reactivity and intermolecular interactions.

The hydroxybenzyl group likely adopts a preferred orientation relative to the cyclobutane ring, minimizing steric interactions while potentially enabling intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ester carbonyl under appropriate conformational arrangements.

Analytical Characterization

The identification and analysis of ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate typically employ multiple complementary techniques to establish structure, purity, and physical properties.

Spectroscopic Methods

Spectroscopic characterization provides essential structural information and typically includes:

  • Nuclear Magnetic Resonance (NMR) spectroscopy, with characteristic signals for the cyclobutane ring protons (typically 1.8-2.5 ppm), aromatic protons (6.7-7.2 ppm), hydroxyl proton (variable depending on concentration and solvent), and ethyl ester signals (quartet at ~4.1 ppm and triplet at ~1.2 ppm).

  • Infrared (IR) spectroscopy, featuring diagnostic absorption bands for the ester carbonyl (approximately 1730 cm⁻¹), hydroxyl group (broad band around 3300-3600 cm⁻¹), and aromatic C=C stretching (1600-1400 cm⁻¹).

  • Mass spectrometry, which would typically show a molecular ion peak at m/z 234, corresponding to the molecular weight, along with characteristic fragmentation patterns involving loss of the ethoxy group (M-45) and other structural fragments.

Chromatographic Analysis

Chromatographic techniques provide valuable methods for assessing purity and for separation purposes:

  • Thin-Layer Chromatography (TLC) can be used for reaction monitoring and preliminary purity assessment, typically employing silica gel plates with appropriate solvent systems containing mixtures of hexanes/ethyl acetate or similar combinations.

  • High-Performance Liquid Chromatography (HPLC) offers quantitative analysis capabilities, particularly valuable for determining purity percentages and detecting minor impurities.

  • Gas Chromatography (GC), possibly coupled with mass spectrometry (GC-MS), may be applicable depending on the thermal stability of the compound, providing both separation and structural information.

Physical Property Measurements

Direct measurement of physical properties such as melting point, refractive index, and density provides fundamental characterization data that can be used for identity confirmation and purity assessment. For ethyl 1-(4-hydroxybenzyl)cyclobutanecarboxylate, these measurements align with the values reported in the literature, including a density of approximately 1.2 g/cm³ and a refractive index of around 1.562.

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